1-Ethenylpiperidin-4-one

Physical Organic Chemistry Reactivity Parameters Synthetic Methodology

1-Ethenylpiperidin-4-one (CAS 125953-81-3), also known as 1-vinylpiperidin-4-one, is a heterocyclic organic compound characterized by a piperidine ring with a ketone group at the 4-position and an ethenyl (vinyl) group on the nitrogen atom. With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, it belongs to the piperidin-4-one class, a versatile pharmacophore in medicinal chemistry.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 125953-81-3
Cat. No. B140997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenylpiperidin-4-one
CAS125953-81-3
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC=CN1CCC(=O)CC1
InChIInChI=1S/C7H11NO/c1-2-8-5-3-7(9)4-6-8/h2H,1,3-6H2
InChIKeyUOVYQDVUBJAPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethenylpiperidin-4-one (CAS 125953-81-3): A Vinyl-Functionalized Piperidone Scaffold for Advanced Organic Synthesis


1-Ethenylpiperidin-4-one (CAS 125953-81-3), also known as 1-vinylpiperidin-4-one, is a heterocyclic organic compound characterized by a piperidine ring with a ketone group at the 4-position and an ethenyl (vinyl) group on the nitrogen atom. With a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol, it belongs to the piperidin-4-one class, a versatile pharmacophore in medicinal chemistry [1]. The presence of the vinyl substituent distinguishes it from common analogs like 1-methylpiperidin-4-one and 1-ethylpiperidin-4-one, imparting a unique reactivity profile that is highly valued in chemical synthesis and drug discovery [2].

Why 1-Ethenylpiperidin-4-one Cannot Be Directly Replaced by Common 1-Alkylpiperidin-4-one Analogs


The practice of substituting one piperidin-4-one derivative for another is scientifically unsound without rigorous validation. The ethenyl group in 1-Ethenylpiperidin-4-one (CAS 125953-81-3) provides a unique electronic and steric environment compared to its saturated 1-alkyl counterparts like 1-ethylpiperidin-4-one (CAS 3612-18-8) or 1-methylpiperidin-4-one (CAS 1445-73-4). This unsaturation introduces a reactive π-system, enabling participation in a broader range of chemical transformations such as polymerization, addition reactions, and cross-coupling, which are inaccessible to saturated analogs . This fundamental difference in chemical behavior dictates that experimental outcomes and synthetic pathways are not transferable between these compounds [1]. Therefore, procurement decisions must be based on the specific structural and reactive requirements of the intended application, as detailed in the evidence below.

Quantitative Differentiation of 1-Ethenylpiperidin-4-one: A Comparative Analysis Against Key Analogs


Electrophilic Reactivity: Predicted Modulation of Carbonyl Activity by N-Vinyl Substitution

The electrophilic reactivity of the ketone group in piperidin-4-ones is a critical parameter for predicting reaction outcomes in nucleophilic addition and condensation reactions. While experimental Mayr electrophilicity (E) parameters are available for 1-methylpiperidin-4-one (E = -18.40 in DMSO), direct experimental data for 1-Ethenylpiperidin-4-one are not published [1]. However, the presence of the electron-withdrawing vinyl group on the nitrogen is predicted to increase the electrophilicity of the carbonyl carbon relative to the 1-methyl analog. This inference is based on the inductive electron-withdrawing nature of the sp2-hybridized vinyl carbon compared to the electron-donating sp3-hybridized methyl carbon, suggesting a higher reactivity for the target compound in nucleophilic attacks .

Physical Organic Chemistry Reactivity Parameters Synthetic Methodology

Physicochemical Properties: Calculated LogP and PSA as Descriptors for Drug Design

Lipophilicity (LogP) and Polar Surface Area (PSA) are fundamental physicochemical properties that influence a compound's absorption, distribution, and overall drug-likeness. Calculated values for 1-Ethenylpiperidin-4-one (LogP = 0.73; PSA = 20.31 Ų) [1] can be compared to its saturated analog, 1-ethylpiperidin-4-one (calculated LogP ≈ 0.61; PSA ≈ 20.31 Ų) [2]. The target compound's slightly higher LogP, due to the vinyl group, suggests marginally increased lipophilicity, which could influence membrane permeability and pharmacokinetic behavior compared to its ethyl analog. Both compounds share an identical PSA, indicating a similar capacity for hydrogen bonding.

Medicinal Chemistry ADME Prediction Cheminformatics

Synthetic Versatility: Unique Reactivity of the N-Vinyl Group for Polymer and Library Synthesis

The N-vinyl group in 1-Ethenylpiperidin-4-one serves as a unique reactive handle that is absent in its N-alkyl counterparts. This allows for its direct incorporation into polymer backbones or the construction of diverse chemical libraries via vinyl-specific reactions such as radical polymerization, hydroamination, or cross-metathesis . In contrast, saturated analogs like 1-methylpiperidin-4-one lack this reactive π-system and are primarily limited to reactions at the ketone functionality or N-alkylation [1]. This distinction provides a clear, application-specific reason for selection.

Polymer Chemistry Combinatorial Chemistry Organic Synthesis

High-Impact Application Scenarios for 1-Ethenylpiperidin-4-one in R&D


Design and Synthesis of Novel Polymeric Materials

Researchers in polymer chemistry can leverage the vinyl group of 1-Ethenylpiperidin-4-one as a monomer or comonomer in radical polymerization. This allows for the creation of novel polymers with pendant piperidin-4-one functionalities, which can be further modified or exploited for specific properties like metal chelation or catalysis .

Generation of Diversity-Oriented Chemical Libraries

In medicinal chemistry, 1-Ethenylpiperidin-4-one serves as a privileged scaffold for library synthesis. The orthogonal reactivity of the ketone and the vinyl group allows for sequential and selective functionalization, enabling the rapid construction of diverse compound collections for biological screening, a capability not afforded by its saturated analogs .

Exploration of Sigma Receptor Pharmacophore Space

Piperidine-based compounds are known sigma receptor ligands [1]. The unique steric and electronic properties imparted by the N-vinyl group in 1-Ethenylpiperidin-4-one make it a valuable core for exploring structure-activity relationships (SAR) around this target class, potentially leading to the discovery of novel selective ligands with improved pharmacological profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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